

3-Dimethylaminopropylchloride hydrochloride IR and NMR spectra

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Dimethylaminopropylchloride hydrochloride*

Cat. No.: *B072642*

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Dimethylaminopropylchloride Hydrochloride**

Introduction

3-Dimethylaminopropylchloride hydrochloride (DMAPC-HCl), with the chemical formula $C_5H_{13}Cl_2N$ and CAS Number 5407-04-5, is a bifunctional organic compound of significant industrial and pharmaceutical importance.^{[1][2][3]} It presents as a white to off-white, hygroscopic crystalline solid that is readily soluble in water and other polar solvents.^{[1][3][4]} This solubility and its dual reactivity—stemming from a protonated tertiary amine and a primary alkyl chloride—make it a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including chlorpromazine, amitriptyline, and imipramine, as well as agricultural and photographic chemicals.^{[1][5][6]}

Given its critical role as a building block in drug development and chemical synthesis, rigorous quality control and structural verification are paramount. This guide provides an in-depth analysis of the cornerstone spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to characterize DMAPC-HCl. We will explore the theoretical underpinnings of each technique, interpret the resulting spectra to elucidate the molecular structure, and provide field-proven experimental protocols for obtaining high-quality data.

Molecular Structure and Functional Group Analysis

The chemical structure of DMAPC-HCl is fundamental to understanding its spectroscopic signature. The molecule consists of a three-carbon (propyl) chain, with a dimethylammonium group at one terminus and a chlorine atom at the other. The positive charge on the protonated nitrogen atom and the electronegativity of the chlorine atom create distinct electronic environments along the alkyl chain, which are key to interpreting its NMR and IR spectra.

Caption: Molecular structure of **3-Dimethylaminopropylchloride hydrochloride** with carbon labeling.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed, and this absorption is detected and plotted to generate a spectrum.

Interpretation of the DMAPC-HCl IR Spectrum

The IR spectrum of DMAPC-HCl is dominated by features characteristic of an alkylammonium halide.

- **N⁺-H Stretching:** The most prominent and diagnostic feature is a very broad and strong absorption band typically observed in the 2400-2700 cm⁻¹ range. This is characteristic of the stretching vibration of the N⁺-H bond in the ammonium salt and is broadened due to extensive hydrogen bonding in the solid state.^{[7][8][9]}
- **C-H Stretching:** In the region of 2800-3000 cm⁻¹, sharp to medium-intensity peaks appear, corresponding to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.
- **N⁺-H Bending:** An absorption of medium intensity is expected between 1560-1620 cm⁻¹, which is assigned to the N⁺-H bending (deformation) vibration.^[9]
- **C-H Bending:** The scissoring and bending vibrations of the CH₂ and CH₃ groups are found in the 1350-1470 cm⁻¹ region.

- C-N Stretching: The stretching vibration of the C-N bond in the dimethylammonium group typically gives rise to one or more absorptions in the 1100-1200 cm^{-1} range.[10]
- C-Cl Stretching: A moderately strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, generally between 600-800 cm^{-1} .

Summary of Key IR Data

Frequency Range (cm^{-1})	Vibration Type	Functional Group Assignment
2400 - 2700 (broad, strong)	N ⁺ -H Stretch	Dimethylammonium Hydrochloride
2800 - 3000 (sharp, medium)	C-H Stretch	Aliphatic CH ₂ , CH ₃
1560 - 1620 (medium)	N ⁺ -H Bend	Ammonium Salt
1350 - 1470 (medium)	C-H Bend	Aliphatic CH ₂ , CH ₃
1100 - 1200 (medium)	C-N Stretch	Dialkylammonium Group
600 - 800 (medium-strong)	C-Cl Stretch	Alkyl Chloride

Experimental Protocol: FTIR-ATR Spectroscopy

This protocol describes a rapid and reliable method for acquiring the IR spectrum of solid DMAPC-HCl using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2] Alternative methods include preparing a KBr pellet or a Nujol mull.[1][3]

Rationale: The ATR method is chosen for its simplicity, speed, and minimal sample preparation, eliminating the need for grinding or pressing pellets. It is ideal for routine quality control.

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Scan: Before analyzing the sample, take a background spectrum. This involves cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. The background scan measures the ambient

atmosphere (H_2O , CO_2) and instrument response, which will be subtracted from the sample spectrum.

- **Sample Application:** Place a small amount (a few milligrams) of the hygroscopic DMAPC-HCl powder onto the center of the ATR crystal.^[3]
- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve an excellent signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum and perform a Fourier transform to generate the final infrared spectrum.
- **Cleaning:** After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened swab.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for detailed molecular structure elucidation in solution. It provides precise information about the number of unique nuclei (^1H , ^{13}C), their chemical environments, and their connectivity.

^1H NMR Spectrum Analysis (400 MHz, CDCl_3)

The proton NMR spectrum of DMAPC-HCl provides a distinct set of signals that can be unambiguously assigned to each proton in the molecule.^{[1][11]}

- $\delta \sim 11.9\text{ ppm}$ (broad singlet, 1H): This downfield signal corresponds to the acidic proton on the positively charged nitrogen ($\text{N}^+\text{-H}$).^[11] Its chemical shift can be variable and dependent on concentration and solvent. The broadness of the peak is due to rapid chemical exchange with trace amounts of water and quadrupolar broadening from the adjacent ^{14}N nucleus.

- $\delta \sim 3.74$ ppm (triplet, 2H): This signal is assigned to the methylene protons on the carbon adjacent to the highly electronegative chlorine atom (Cl-CH₂-). It appears as a triplet due to coupling with the two protons on the adjacent β -carbon.
- $\delta \sim 3.32$ ppm (multiplet, 2H): The methylene protons on the carbon adjacent to the positively charged nitrogen (-CH₂-N⁺) appear at this chemical shift. The positive charge deshields these protons significantly.
- $\delta \sim 2.93$ ppm (singlet, 6H): This sharp singlet with an integration of 6H is characteristic of the six equivalent protons of the two methyl groups attached to the nitrogen (-N⁺(CH₃)₂). It is a singlet because there are no adjacent protons to couple with.
- $\delta \sim 2.39$ ppm (quintet/multiplet, 2H): This multiplet corresponds to the central methylene protons (-CH₂-CH₂-CH₂-). It is coupled to the protons on both adjacent methylene groups, resulting in a more complex splitting pattern.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

- $\delta \sim 55-58$ ppm: Carbon of the methylene group attached to the nitrogen (C1).
- $\delta \sim 42-44$ ppm: Carbons of the two equivalent methyl groups (C-Me).
- $\delta \sim 39-41$ ppm: Carbon of the methylene group attached to the chlorine (C3).
- $\delta \sim 24-26$ ppm: Central methylene carbon (C2).

Summary of NMR Data

Table: ¹H NMR Data for DMAPC-HCl (400 MHz, CDCl₃)[\[11\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.9	broad s	1H	H-N ⁺ (CH ₃) ₂ -
~3.74	t	2H	Cl-CH ₂ -CH ₂ -
~3.32	m	2H	-CH ₂ -CH ₂ -N ⁺
~2.93	s	6H	-N ⁺ (CH ₃) ₂
~2.39	m	2H	-CH ₂ -CH ₂ -CH ₂ -

Table: ¹³C NMR Data for DMAPC-HCl[12][13]

Chemical Shift (δ , ppm)	Carbon Assignment
~55-58	-CH ₂ -N ⁺
~42-44	-N ⁺ (CH ₃) ₂
~39-41	Cl-CH ₂ -
~24-26	-CH ₂ -CH ₂ -CH ₂ -

Experimental Protocol: NMR Sample Preparation and Acquisition

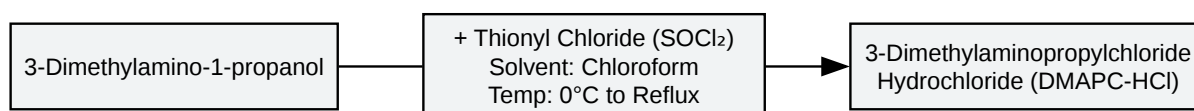
Rationale: The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.[1][11]

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of DMAPC-HCl into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known amount of an internal reference standard, typically tetramethylsilane (TMS, 0 ppm).
- **Dissolution:** Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

- **Transfer to NMR Tube:** Using a pipette or syringe, transfer the solution into a clean, high-precision 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- **Acquisition:** Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity. Acquire the ^1H and ^{13}C NMR spectra using standard instrument parameters on a spectrometer (e.g., 400 MHz).

Synthesis and Quality Control

A common laboratory and industrial synthesis of DMAPC-HCl involves the chlorination of 3-dimethylamino-1-propanol using a chlorinating agent like thionyl chloride (SOCl_2) in an appropriate solvent.[14]



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of DMAPC-HCl.

Spectroscopic analysis is indispensable for quality control.

- **Reaction Monitoring:** IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch from the starting alcohol ($\sim 3300\text{ cm}^{-1}$) and the appearance of the $\text{N}^+\text{-H}$ stretch of the product.
- **Product Verification:** NMR and IR spectra of the final, purified product are compared against a reference standard to confirm its identity and structure.
- **Purity Assessment:** ^1H NMR is particularly effective for assessing purity. The integration of signals corresponding to the product versus those of any residual solvents or starting materials allows for quantitative purity determination, which is typically expected to be $>99\%$. [4][15]

Safety and Handling

DMAPC-HCl is a chemical that requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][16] The compound is also hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

Mandatory Personal Protective Equipment (PPE):

- Wear suitable protective gloves.
- Wear safety glasses with side-shields or goggles.[17]
- Handle in a well-ventilated area or chemical fume hood.[16]

Conclusion

Infrared and Nuclear Magnetic Resonance spectroscopy are complementary and essential analytical techniques for the unambiguous characterization of **3-**

Dimethylaminopropylchloride hydrochloride. IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups, particularly the diagnostic alkylammonium moiety. NMR spectroscopy offers a highly detailed map of the molecule's carbon-hydrogen framework, allowing for complete structural elucidation and sensitive purity analysis. The methodologies and spectral interpretations detailed in this guide serve as a robust framework for researchers, scientists, and drug development professionals to ensure the identity, quality, and integrity of this vital chemical intermediate.

References

- 3-(Dimethylamino)propyl chloride hydrochloride. (n.d.). PubChem.
- Mashkovsky, A. A., Nabiullin, A. A., & Odinokov, S. E. (1983). Infrared spectroscopic studies of hydrogen bonding in triethylammonium salts. Part 2.—Association of triethylammonium salts with bases. *Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics*, 79, 951-960.
- Odinokov, S. E., Mashkovsky, A. A., Glazunov, V. P., & Nabiullin, A. A. (1983). Infrared spectroscopic study of interionic hydrogen bonds in triethylammonium salts. *Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics*, 79, 951-960.
- 3-Dimethylaminopropyl chloride, hydrchloride. (n.d.). SpectraBase.

- Cook, D. (1963). THE INFRARED SPECTRA OF N-ACYLTRIALKYLAMMONIUM HALIDES, IN RELATION TO THOSE OF AMIDE SALTS. Canadian Journal of Chemistry, 41(2), 522-528.
- National Toxicology Program. (1998). Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride (CAS No. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Institutes of Health.
- **3-Dimethylaminopropylchloride hydrochloride**, 99%. (n.d.). Otto Chemie Pvt. Ltd.
- Cas 5407-04-5, **3-Dimethylaminopropylchloride hydrochloride**. (n.d.). LookChem.
- 3-Dimethylaminopropyl Chloride Hydrochloride. (n.d.). ChemBK.
- Possanzini, M., et al. (2025). Supramolecular electrostatic functionalization of 1T-MoS2 based on alkylammonium salts. Nanoscale.
- Bell, R. P., & Lello, J. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Transactions of the Faraday Society, 47, 894-899.
- 3-(Dimethylamino)propyl Chloride Hydrochloride-5407-04-5. (n.d.). Atul Ltd.
- 3-Dimethylamino-1-propylchloride hydrochloride Powder. (n.d.). Sontara Organo Industries.
- National Toxicology Program. (1994). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. National Institutes of Health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. 3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 [ganeshremedies.com]
- 7. Infrared spectroscopic studies of hydrogen bonding in triethylammonium salts. Part 2.— Association of triethylammonium salts with bases - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Infrared spectroscopic study of interionic hydrogen bonds in triethylammonium salts - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Supramolecular electrostatic functionalization of 1T-MoS₂ based on alkylammonium salts - Nanoscale (RSC Publishing) DOI:10.1039/D4NR05515B [pubs.rsc.org]
- 11. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE(5407-04-5) ¹H NMR spectrum [chemicalbook.com]
- 12. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE(5407-04-5) ¹³C NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 15. 3-Dimethylaminopropylchloride hydrochloride, 99%, 5407-04-5 | Buy 3-Dimethylaminopropylchloride hydrochloride, 99% India - Otto Chemie Pvt Ltd [ottokemi.com]
- 16. echemi.com [echemi.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. 3-(Dimethylamino)propyl Chloride Hydrochloride | 5407-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [3-Dimethylaminopropylchloride hydrochloride IR and NMR spectra]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072642#3-dimethylaminopropylchloride-hydrochloride-ir-and-nmr-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com